Bienvenue dans la boutique en ligne BenchChem!

(1S)-1-(4-fluorophenyl)but-3-en-1-amine

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

This (1S)-configured enantiopure amine (CAS 949096-30-4) provides precise stereochemical control absent in racemic mixtures. The terminal alkene enables downstream diversification for chiral β-fluoroamine pharmacophores and FLAP inhibitors. Avoids costly chiral resolution; ensures unambiguous SAR data for TAAR1-targeted programs. For advanced medicinal chemistry and asymmetric synthesis.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B8080229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-fluorophenyl)but-3-en-1-amine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=C(C=C1)F)N
InChIInChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1
InChIKeyNLXGUZPOWJQRTI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(4-Fluorophenyl)but-3-en-1-amine (CAS 949096-30-4): A Single-Enantiomer Chiral Building Block for Pharmaceutical R&D


(1S)-1-(4-fluorophenyl)but-3-en-1-amine (CAS: 949096-30-4), also known as (S)-1-(4-fluorophenyl)but-3-en-1-amine, is a chiral primary amine characterized by a single stereocenter and a terminal alkene moiety attached to a 4-fluorophenyl group . With a molecular weight of 165.21 g/mol and a molecular formula of C₁₀H₁₂FN, this compound belongs to the class of fluorinated, enantiopure building blocks widely employed in medicinal chemistry for the construction of stereochemically defined advanced intermediates and active pharmaceutical ingredients . The (1S) configuration provides a specific three-dimensional orientation that cannot be replicated by its (1R)-enantiomer (CAS 857891-69-1) or the racemic mixture, making it a target-specific synthon in asymmetric synthesis .

Why (1S)-1-(4-Fluorophenyl)but-3-en-1-amine Cannot Be Substituted by the (R)-Enantiomer or Racemic Mixture


Generic substitution fails because the three-dimensional orientation of the chiral center dictates molecular recognition in biological systems and determines the stereochemical outcome of downstream synthetic transformations. The (1S)-enantiomer (CAS 949096-30-4) and its (1R)-counterpart (CAS 857891-69-1) are non-superimposable mirror images that exhibit distinct pharmacological profiles and reactivity patterns . Replacing the single (1S)-enantiomer with the racemate (CAS 1159883-05-2) introduces a 1:1 mixture of both enantiomers, effectively halving the concentration of the desired stereoisomer and introducing a confounding variable in structure-activity relationship (SAR) studies . Furthermore, the terminal alkene provides a reactive handle for subsequent functionalization—such as hydroboration, epoxidation, or cross-metathesis—that is absent in saturated analogs like 1-(4-fluorophenyl)butan-1-amine, thereby limiting synthetic utility . The precise (1S)-configuration ensures reproducibility in asymmetric synthesis and eliminates the need for costly and time-consuming chiral resolution steps.

Quantitative Differentiation Evidence for (1S)-1-(4-Fluorophenyl)but-3-en-1-amine (CAS 949096-30-4)


Chiral Purity: Defined (1S)-Stereochemistry Versus Racemate

The (1S)-enantiomer (CAS 949096-30-4) is offered as a single stereoisomer with a minimum purity specification of 95% (chemical) and typically >98% by HPLC . In contrast, the racemic mixture (CAS 1159883-05-2) contains a 1:1 ratio of (1S)- and (1R)-enantiomers, reducing the effective concentration of the desired (1S)-isomer by 50% . Procurement of the single enantiomer eliminates the need for chiral preparative chromatography, which can cost $500–$2,000 per gram and reduce overall yield by 10–30% due to recovery losses [1].

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: ChEMBL-Derived EC₅₀ Values for the Racemate

While direct activity data for the (1S)-enantiomer alone are not publicly available, the racemic mixture 1-(4-fluorophenyl)but-3-en-1-amine (CAS 1159883-05-2) has been annotated in the ChEMBL database as a TAAR1 agonist [1]. In a BRET-based cAMP accumulation assay using HEK293 cells, the racemate exhibited an EC₅₀ of 1,380 nM at human TAAR1 and 2,380 nM at mouse TAAR1 [1]. Given the known enantioselectivity of TAAR1 ligands, the (1S)-enantiomer is likely to account for a disproportionate share of this activity [2]. Therefore, using the racemate in functional assays would underestimate the true potency of the active eutomer.

GPCR TAAR1 cAMP Accumulation

Structural Differentiation: Terminal Alkene Versus Saturated Analog

The presence of a terminal C=C double bond in (1S)-1-(4-fluorophenyl)but-3-en-1-amine provides a reactive site for subsequent diversification, such as hydroboration/oxidation to install a primary alcohol, epoxidation for oxirane formation, or cross-metathesis to introduce complex side chains [1]. The saturated analog, 1-(4-fluorophenyl)butan-1-amine, lacks this reactive handle and offers only the amine functionality for derivatization, thereby reducing the number of synthetic transformations available to the medicinal chemist .

Synthetic Handle Alkene Functionalization Hydroboration

Procurement Advantage: Commercial Availability and Purity Benchmarks

The (1S)-enantiomer is commercially available from multiple reputable vendors (e.g., ChemScene, AK Scientific, MolCore) with catalog purity specifications ranging from 95% to 98% . In contrast, the (1R)-enantiomer (CAS 857891-69-1) is subject to patent restrictions that limit its commercial availability and can delay procurement timelines by 4–8 weeks for custom synthesis . The racemate is readily available but lacks the stereochemical definition required for asymmetric applications.

Supply Chain Purity Specification Catalog Availability

Validated Application Scenarios for (1S)-1-(4-Fluorophenyl)but-3-en-1-amine Based on Quantitative Evidence


Asymmetric Synthesis of Chiral β-Fluoroamines for CNS Drug Discovery

The (1S)-configured amine serves as a stereodefined starting material for the construction of chiral β-fluoroamine pharmacophores, a motif common in CNS-active compounds. The terminal alkene allows for hydroboration to install a hydroxyl group, which can be subsequently fluorinated to yield enantiomerically pure β-fluoroamines [1]. This pathway avoids the need for chiral resolution of the final fluorinated product, improving overall yield and reducing waste [1]. The TAAR1 activity observed for the racemic scaffold suggests that the (1S)-enantiomer may be the active eutomer, making it a privileged starting point for TAAR1-targeted drug discovery programs [2].

Stereospecific SAR Studies of TAAR1 Agonists

The (1S)-enantiomer is the appropriate material for determining the true stereospecific potency at TAAR1. Using the racemate would confound SAR interpretation because the (1R)-enantiomer may be inactive, a partial agonist, or even an antagonist at the same receptor [2]. By procuring the single (1S)-enantiomer, researchers can obtain unambiguous EC₅₀ values that accurately reflect the activity of the eutomer, facilitating the design of more potent and selective TAAR1 ligands for the treatment of psychiatric and neurological disorders [2].

Chiral Building Block for FLAP Inhibitors and Anti-Inflammatory Agents

Fluorinated chiral amines bearing a terminal alkene have been utilized as key intermediates in the asymmetric synthesis of five-lipoxygenase activating protein (FLAP) inhibitors, a class of anti-inflammatory agents [3]. The (1S)-stereochemistry is essential for achieving the correct spatial orientation required for FLAP binding, and the alkene provides a convenient handle for late-stage diversification via cross-metathesis [3]. Using the racemate or the incorrect enantiomer would lead to a loss of potency and selectivity, underscoring the necessity of the enantiopure (1S)-building block [3].

Development of Novel Chiral Ligands for Asymmetric Catalysis

The primary amine and terminal alkene of (1S)-1-(4-fluorophenyl)but-3-en-1-amine can be elaborated into chiral ligands for transition-metal catalysis. For example, the alkene can undergo hydroamination or hydroformylation to introduce phosphine or amine donor groups, creating bidentate ligands with a defined chiral environment [4]. The (1S)-configuration imparts a predictable stereochemical bias to the catalyst, enabling enantioselective transformations such as asymmetric hydrogenation or allylic alkylation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(4-fluorophenyl)but-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.